molecular formula C15H21NO3 B15389304 tert-Butyl acetyl(2-phenylethyl)carbamate CAS No. 101137-71-7

tert-Butyl acetyl(2-phenylethyl)carbamate

Cat. No.: B15389304
CAS No.: 101137-71-7
M. Wt: 263.33 g/mol
InChI Key: HWACZKUOYZZWEZ-UHFFFAOYSA-N
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Description

tert-Butyl acetyl(2-phenylethyl)carbamate (CAS 101137-71-7) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an acetyl moiety, and a 2-phenylethyl substituent . Carbamates of this type are widely used in organic synthesis as intermediates, particularly for amine protection in peptide chemistry and drug development . The Boc group is a fundamental and widely used protecting group in organic synthesis due to its stability to a wide range of reaction conditions and the ease of its removal under mild acidic conditions . The incorporation of a carbamate group, such as the Boc moiety, is a common strategy in medicinal chemistry. Carbamates are known for their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond, which makes them valuable in the design of drugs and enzyme inhibitors . This compound serves as a versatile building block for researchers constructing complex molecules. For optimal results in coupling reactions, it is recommended to maintain temperature control (e.g., sub-10°C) and use polar aprotic solvents like dichloromethane (DCM) to suppress hydrolysis and improve reaction kinetics . The product is intended for research purposes and is not approved for human or veterinary diagnostics or therapeutics .

Properties

CAS No.

101137-71-7

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl N-acetyl-N-(2-phenylethyl)carbamate

InChI

InChI=1S/C15H21NO3/c1-12(17)16(14(18)19-15(2,3)4)11-10-13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3

InChI Key

HWACZKUOYZZWEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC1=CC=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural variations among tert-butyl carbamates include substituents on the nitrogen or adjacent carbon chains, which modulate electronic, steric, and solubility properties:

Compound Name Key Substituents Electronic Effects Steric Impact Reference
tert-Butyl (1-(4-cyanophenyl)-2-phenylethyl)carbamate 4-cyanophenyl, phenylethyl Strong electron-withdrawing (cyano) High (aromatic bulk)
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate PEG-like chain, aminoethoxy Electron-donating (amine) Moderate (flexible chain)
tert-Butyl (2-hydroxyphenyl)carbamate Hydroxyphenyl Electron-donating (hydroxyl) Low
tert-Butyl (2-acrylamidoethyl)carbamate Acrylamido Electron-withdrawing (amide) Moderate (planar acrylamide)
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate Chlorophenyl, amino Electron-withdrawing (Cl), basic (NH2) High (aromatic + NH2)
  • Acetyl vs.
  • Phenylethyl vs. PEG Chains : The 2-phenylethyl group enhances lipophilicity (Log P ~3–4 estimated) compared to PEG-containing derivatives (Log P 0.45 in ), impacting membrane permeability.

Physicochemical Properties

Critical properties for drug-likeness or synthetic utility:

Compound Name Molecular Weight Log P (calc.) TPSA (Ų) Solubility Reference
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate 248.32 0.45 85.7 High (polar chain)
tert-Butyl (2-hydroxyphenyl)carbamate 223.25 1.82 66.4 Moderate
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate 270.8 2.5 (est.) 52.3 Low (aromatic Cl)
tert-Butyl acetyl(2-phenylethyl)carbamate (estimated) ~290 ~3.0 60–70 Low -
  • Log P Trends : Aromatic substituents (e.g., phenylethyl, chlorophenyl) increase lipophilicity, while PEG chains () or hydroxyl groups () enhance aqueous solubility.

Reactivity and Stability

  • Acetylated Carbamates : The acetyl group may reduce hydrolysis rates compared to Boc-protected amines (e.g., ), enhancing stability in acidic conditions.
  • PEG Derivatives : tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate () exhibits high solubility but lower thermal stability due to ether linkages.
  • Aminooxy Functionalization: tert-Butyl (2-(aminooxy)ethyl)carbamate () serves as a reactive handle for oxime ligation, useful in bioconjugation.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain sub-10°C during coupling to suppress hydrolysis .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) improve reaction kinetics .
  • Catalyst Use : DMAP (4-dimethylaminopyridine) can accelerate carbamate formation .

Q. Table 1: Representative Reaction Conditions

StepReagentsSolventTemp (°C)Yield (%)
1Acetyl chloride, NEt₃DCM0–2585–90
2tert-Butyl chloroformateTHF0–570–75

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • 1H NMR : Analyze in CDCl₃ at 400 MHz. Key signals:
    • tert-butyl group: δ 1.43 ppm (s, 9H).
    • Acetyl group: δ 2.05 ppm (s, 3H).
    • Phenylethyl protons: δ 2.85 (t, 2H), 3.40 (q, 2H) .
  • Mass Spectrometry (MS) : ESI-MS expected [M+H]⁺ at m/z 278.3 (C₁₅H₂₁NO₃).
  • HPLC : Use C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm for purity >95% .

Q. Table 2: Key Spectral Data

TechniqueParameterObserved Value
1H NMRtert-butylδ 1.43 (s)
IRC=O stretch1720 cm⁻¹
HPLCRetention time8.2 min

Advanced Research Questions

How can researchers resolve contradictions in reported reaction yields or purity when synthesizing this compound?

Methodological Answer:
Discrepancies often arise from:

Impurity in starting materials : Use GC-MS to verify amine and acetyl chloride purity.

Side reactions : Monitor intermediates via TLC (Rf = 0.5 in hexane/EtOAc 3:1).

Workup variations : Extract with 5% NaHCO₃ to remove unreacted acid chlorides .

Case Study : A 20% yield discrepancy was traced to residual moisture; repeating under anhydrous conditions improved yield to 75% .

What strategies are effective for designing structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

Functional Group Variation : Replace acetyl with sulfonamide or urea groups to assess electronic effects.

Bioisosteric Replacement : Substitute phenyl with heteroaromatic rings (e.g., pyridine) to modulate solubility .

Molecular Docking : Use AutoDock Vina to predict binding to kinase targets (e.g., EGFR) based on tert-butyl carbamate’s steric bulk .

Q. Table 3: SAR Design Framework

ModificationAssay TypeTargetExpected Outcome
Acetyl → PropionylEnzymaticProteaseIncreased lipophilicity
Phenyl → FluorophenylCell-basedKinaseEnhanced binding affinity

What are the critical considerations for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Store at –20°C in sealed, argon-purged vials to prevent hydrolysis.
  • Decomposition Risks : Avoid prolonged exposure to moisture; monitor via IR for carbonyl peak shifts .
  • Safety : Use fume hoods during synthesis; SDS reports low acute toxicity but potential sensitization .

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